

An In-Depth Technical Guide to the Stability and Reactivity of Diethyl Furfurylidenemalonate

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Compound of Interest

Compound Name: Diethyl furfurylidenemalonate

Cat. No.: B097391

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl furfurylidenemalonate, a derivative of the bio-based platform chemical furfural, is a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with an electron-deficient alkene, imparts a rich and complex reactivity profile. This guide provides a comprehensive overview of the stability and reactivity of **Diethyl furfurylidenemalonate**, consolidating available data on its synthesis, chemical properties, and behavior in various chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

The growing interest in sustainable chemistry has positioned furan derivatives as key renewable feedstocks for the chemical industry. **Diethyl furfurylidenemalonate**, readily synthesized from furfural and diethyl malonate, is an attractive intermediate due to its activated carbon-carbon double bond and the presence of the furan moiety. This document aims to provide a detailed technical understanding of its chemical behavior, focusing on its stability under various conditions and its reactivity towards a range of reagents.

Chemical and Physical Properties

Diethyl furfurylidemalonate is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **Diethyl Furfurylidemalonate**

| Property | Value | Reference |
|-------------------|---|----------------------------|
| Molecular Formula | C ₁₂ H ₁₄ O ₅ | --INVALID-LINK-- |
| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |
| CAS Number | 20563-17-9 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | 168-170 °C at 10 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in many common organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | General Chemical Knowledge |

Spectroscopic Data

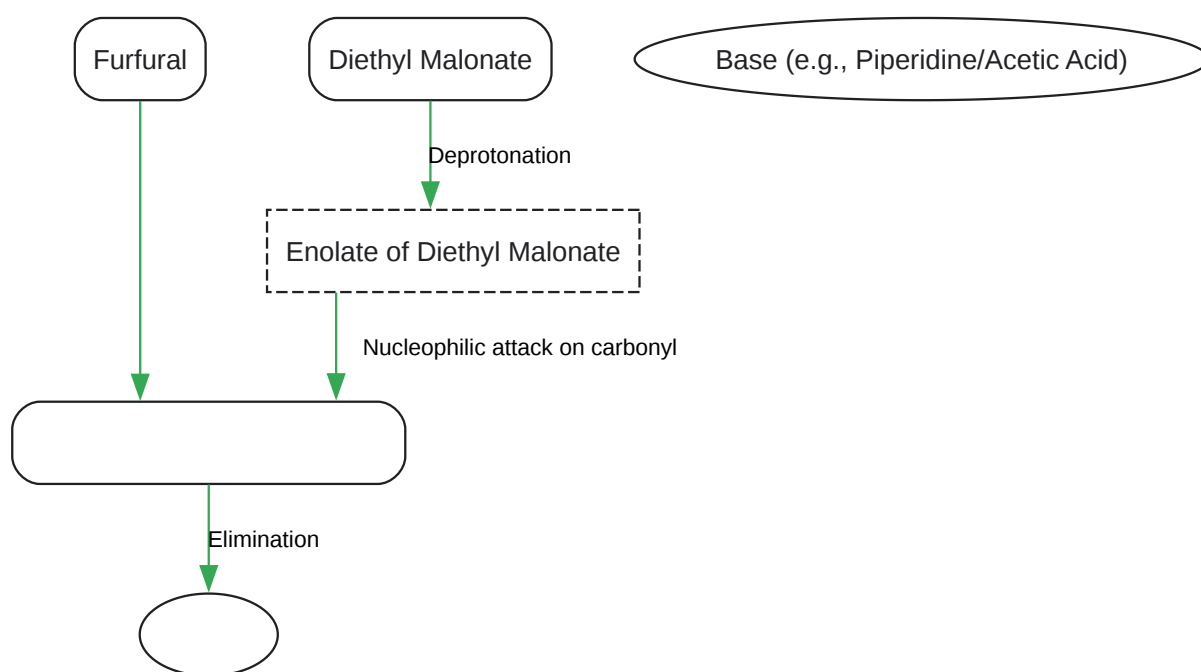
The structural characterization of **Diethyl furfurylidemalonate** is well-established through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Diethyl Furfurylidemalonate**

| Technique | Key Data |
|---|--|
| ^1H NMR (CDCl_3) | δ (ppm): 1.32 (t, 6H, 2 x $-\text{CH}_2\text{CH}_3$), 4.30 (q, 4H, 2 x $-\text{CH}_2\text{CH}_3$), 6.53 (dd, 1H, furan-H4), 6.95 (d, 1H, furan-H3), 7.58 (s, 1H, $=\text{CH}$), 7.68 (d, 1H, furan-H5) |
| ^{13}C NMR (CDCl_3) | δ (ppm): 14.1, 62.0, 113.1, 117.8, 128.5, 137.9, 147.3, 150.8, 163.5, 165.8 |
| FT-IR (neat) | ν (cm^{-1}): ~ 3100 (furan C-H), ~ 2980 (alkyl C-H), ~ 1720 (C=O, ester), ~ 1630 (C=C), ~ 1580 (furan ring) |
| UV-Vis (in Ethanol) | $\lambda_{\text{max}} \approx 310 \text{ nm}$ |

Synthesis of Diethyl Furfurylidenemalonate

The primary route for the synthesis of **Diethyl furfurylidenemalonate** is the Knoevenagel condensation of furfural with diethyl malonate. This reaction is typically catalyzed by a weak base.



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Figure 1: Synthesis of **Diethyl furfurylidenemalonate** via Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

Materials:

- Furfural
- Diethyl malonate
- Piperidine
- Glacial acetic acid
- Ethanol
- Toluene

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfural (1.0 eq), diethyl malonate (1.1 eq), and toluene.
- Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.1 eq).
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by TLC. Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **Diethyl furfurylidenemalonate** as a pale yellow oil.

Expected Yield: 80-90%

Stability of Diethyl Furfurylidenemalonate

The stability of **Diethyl furfurylidenemalonate** is influenced by several factors, including temperature, light, and pH.

Thermal Stability

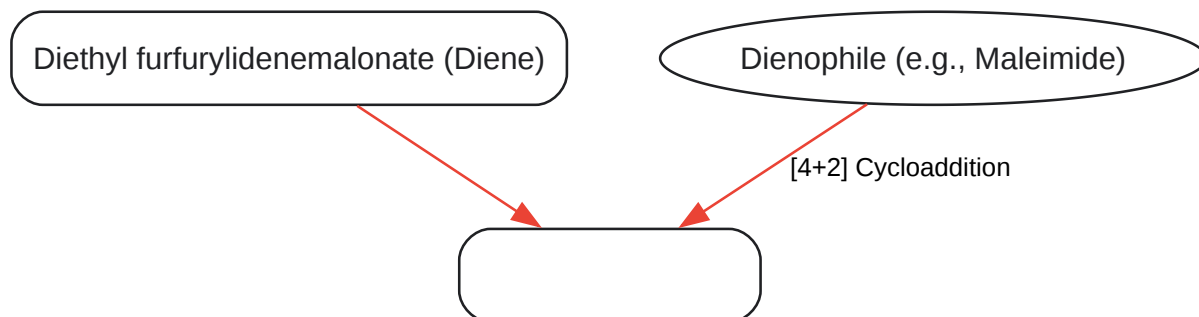
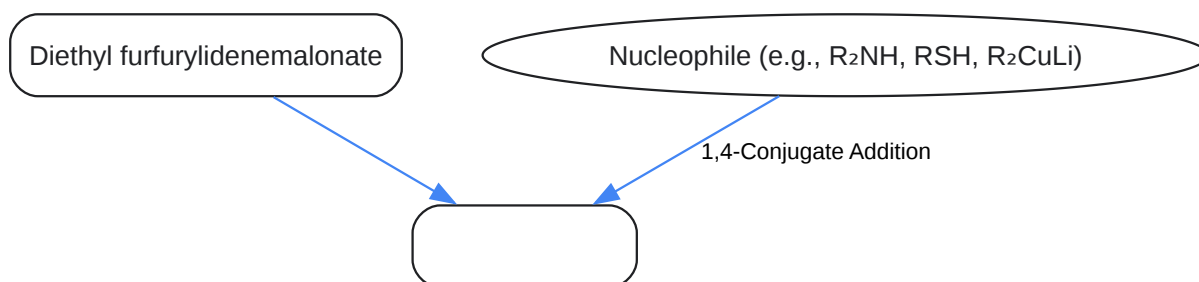
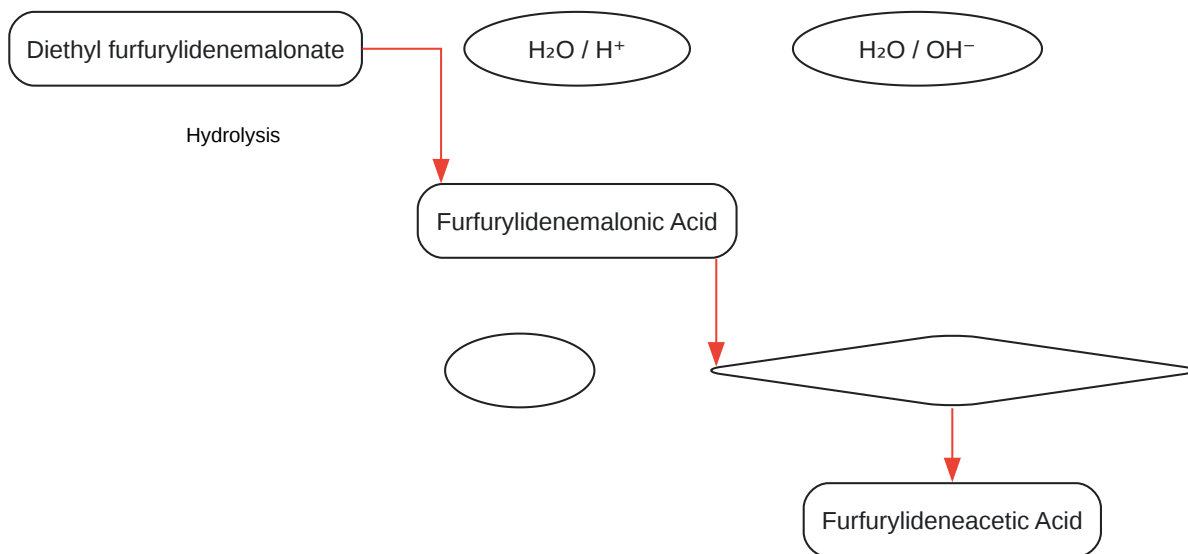
Furan-containing compounds can be susceptible to thermal degradation. While specific quantitative data for **Diethyl furfurylidenemalonate** is not readily available in the literature, related furan derivatives are known to undergo decomposition at elevated temperatures, which may involve polymerization or ring-opening reactions. For synthetic applications, it is advisable to use the lowest effective temperature and to purify the compound via vacuum distillation to minimize thermal stress.

Photochemical Stability

Compounds containing a furan ring and extended conjugation, such as **Diethyl furfurylidenemalonate**, are likely to be sensitive to UV light. Prolonged exposure to light can lead to photodegradation, potentially through isomerization of the double bond or reactions involving the furan ring. It is recommended to store the compound in amber-colored containers and protect it from light.

pH Stability and Hydrolysis

The ester functionalities in **Diethyl furfurylidenemalonate** are susceptible to hydrolysis under both acidic and basic conditions.



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